molecular formula C13H15NO6 B12792742 2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione CAS No. 76245-27-7

2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione

Cat. No.: B12792742
CAS No.: 76245-27-7
M. Wt: 281.26 g/mol
InChI Key: DDBXQDMXOVFWHR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione is a complex organic compound characterized by its unique structural framework This compound features a pyrano-dioxine core with a morpholine ring and two methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrano-Dioxine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano-dioxine ring system.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrano-dioxine core is replaced by the morpholine moiety.

    Methylation: The final step involves the methylation of the compound to introduce the two methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate these targets, leading to changes in cellular processes such as cell proliferation, apoptosis, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane-4,6-dione: Similar in structure but lacks the morpholine ring.

    7-Morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione: Similar but without the dimethyl groups.

Uniqueness

2,2-Dimethyl-7-morpholin-4-yl-4H,5H-pyrano(4,3-d)(1,3)dioxine-4,5-dione is unique due to the presence of both the morpholine ring and the dimethyl groups, which confer specific chemical properties and biological activities not observed in its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

76245-27-7

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

2,2-dimethyl-7-morpholin-4-ylpyrano[4,3-d][1,3]dioxine-4,5-dione

InChI

InChI=1S/C13H15NO6/c1-13(2)19-8-7-9(14-3-5-17-6-4-14)18-11(15)10(8)12(16)20-13/h7H,3-6H2,1-2H3

InChI Key

DDBXQDMXOVFWHR-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C(=O)OC(=C2)N3CCOCC3)C(=O)O1)C

Origin of Product

United States

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